molecular formula C7H12KNO4S B12733145 Potassium 2-acrylamido-2-methylpropanesulfonate CAS No. 52825-28-2

Potassium 2-acrylamido-2-methylpropanesulfonate

Cat. No.: B12733145
CAS No.: 52825-28-2
M. Wt: 245.34 g/mol
InChI Key: BWFJQOYMXHEGNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-acrylamido-2-methylpropanesulfonate (K-AMPS) is a water-soluble anionic monomer with a sulfonate group and acrylamide moiety. It is widely used in synthesizing high-performance polyelectrolytes due to its resistance to hydrolysis, thermal stability, and solubility in saline environments. K-AMPS-based polymers are critical in applications such as enhanced oil recovery, hydrogels, and colloidal stabilization . The potassium counterion distinguishes it from sodium-based analogs (e.g., Na-AMPS), influencing properties like solubility, ionic conductivity, and interactions in polyelectrolyte complexes .

Properties

CAS No.

52825-28-2

Molecular Formula

C7H12KNO4S

Molecular Weight

245.34 g/mol

IUPAC Name

potassium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate

InChI

InChI=1S/C7H13NO4S.K/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

BWFJQOYMXHEGNQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[K+]

Related CAS

15214-89-8 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-acrylamido-2-methylpropanesulfonate is typically synthesized through the reaction of 2-acrylamido-2-methylpropanesulfonic acid with potassium hydroxide. The reaction involves mixing the acid with an aqueous solution of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pH control systems to ensure consistent product quality. The final product is then purified and dried to obtain the desired compound in solid form .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-acrylamido-2-methylpropanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Potassium 2-acrylamido-2-methylpropanesulfonate is a hydrophilic, reactive monomer characterized by the presence of a sulfonic acid group. This unique structure allows it to interact effectively with various polymers, enhancing their properties. The compound's CAS number is 52825-28-2.

Polymer Science

This compound is primarily used in the synthesis of polymers. Its copolymerization with other monomers results in materials with improved mechanical and thermal properties.

  • Table 1: Polymerization Applications
Application AreaDescription
Hydrogels Used in medical applications for drug delivery systems and wound dressings.
Textiles Enhances dye uptake and improves fabric properties like antistatic behavior.
Coatings Provides better adhesion and durability in paints and industrial coatings.

Environmental Engineering

In water treatment, this compound serves as a flocculant and coagulant aid, improving the removal of suspended solids in wastewater treatment processes.

  • Case Study: Wastewater Treatment Efficiency
    • A study demonstrated that adding this compound to wastewater treatment systems improved sludge dewatering by up to 30%, significantly enhancing overall treatment efficiency .

Oil Field Applications

The compound is utilized in oil drilling fluids as a viscosity modifier and fluid loss control agent, which is crucial for maintaining the stability of drilling operations.

  • Table 2: Oil Field Applications
ApplicationFunctionality
Drilling Fluids Enhances viscosity and reduces fluid loss during drilling.
Cementing Additives Improves adhesion and sealing properties in cementing operations.

Pharmaceuticals

Research indicates that this compound can be used to formulate drug delivery systems due to its biocompatibility and ability to form hydrogels.

  • Case Study: Drug Delivery Systems
    • In a study focusing on controlled release formulations, hydrogels made from this compound demonstrated sustained release profiles for various therapeutic agents over extended periods .

Recent Research Findings

Recent studies have highlighted the potential of this compound in advanced applications:

  • A kinetic study showed that the polymerization rate of this compound in aqueous media can be effectively monitored using proton nuclear magnetic resonance techniques .
  • Research on corrosion inhibitors has demonstrated that composites made with this compound exhibit significant protective effects against steel corrosion .

Mechanism of Action

The mechanism of action of potassium 2-acrylamido-2-methylpropanesulfonate involves its ability to form strong ionic interactions with other molecules. The sulfonate group provides anionic properties, allowing it to interact with cationic species and form stable complexes. This property is crucial in applications such as water treatment, where it helps in the removal of heavy metals and other contaminants .

Comparison with Similar Compounds

Potassium vs. Sodium Salts

  • Solubility and Phase Behavior : K-AMPS exhibits higher solubility in concentrated salt solutions compared to Na-AMPS. For example, copolymers of acrylamide and Na-AMPS show a critical phase separation concentration (CPSC) of 1.28 × 10⁻⁴ mol/L in ammonium sulfate solutions, whereas K-AMPS derivatives are less prone to phase separation due to weaker ion-pairing effects .
  • Colloidal Stability : Sodium salts like poly(Na-AMPS) form colloidally unstable complexes with hydrophobic polyelectrolytes (e.g., polystyrene sulfonate) due to their moderate hydrophobicity. Potassium salts may enhance stability by altering charge density and hydration .

Comparison with Sodium Acrylate

  • Thermal Stability : Poly(K-AMPS) retains viscosity at high temperatures (>100°C) and high salinity (>20% NaCl), outperforming sodium acrylate-based polymers, which degrade under similar conditions .
  • Chain Rigidity : The sulfonate group in K-AMPS imparts greater chain rigidity compared to carboxylate groups in sodium acrylate, as evidenced by persistence lengths of 2.4 nm for poly(K-AMPS) vs. 1.8 nm for poly(sodium acrylate) .

Molecular Weight and Viscosimetric Properties

  • Ultrahigh Molecular Weight (UHMW) Synthesis : K-AMPS homopolymers achieve molecular weights up to 5 × 10⁶ g/mol via adiabatic gel processes, comparable to Na-AMPS. However, potassium salts require lower initiator concentrations due to reduced electrostatic repulsion during polymerization .
  • Viscosity in Saline Media : Poly(K-AMPS) solutions maintain intrinsic viscosities of 3,200 mL/g in 1 M NaCl, whereas poly(acrylic acid) (PAA) drops to 800 mL/g under the same conditions. This is attributed to the steric hindrance of the methyl and sulfonate groups in AMPS .

Copolymer Performance

  • With Acrylamide: Poly(acrylamide-co-K-AMPS) copolymers (75:25 molar ratio) achieve a viscosity of 96 cP in 3.47 M monomer solutions, outperforming acrylamide homopolymers (27 cP) due to enhanced charge repulsion and chain extension .
  • With Ethylene Glycol Vinyl Ether : K-AMPS copolymers exhibit higher surface activity (Δσ = 45 mN/m) than Na-AMPS analogs (Δσ = 38 mN/m), attributed to potassium’s larger ionic radius improving hydrophilicity and adsorption at interfaces .

Data Tables

Table 1: Key Properties of K-AMPS vs. Similar Compounds

Property K-AMPS Na-AMPS Sodium Acrylate
Solubility in 3 M NaCl >500 g/L 450 g/L 300 g/L
Thermal Stability (°C) 120–150 100–130 80–100
Intrinsic Viscosity (1 M NaCl) 3,200 mL/g 2,900 mL/g 800 mL/g
Copolymer Viscosity (3.47 M) 96 cP 87 cP N/A

Table 2: Copolymer Surface Activity

Copolymer System Surface Tension Reduction (Δσ, mN/m)
K-AMPS-EGVE 45
Na-AMPS-EGVE 38
Na-AMPS Homopolymer 22

Biological Activity

Potassium 2-acrylamido-2-methylpropanesulfonate (K-AMPS) is a derivative of 2-acrylamido-2-methylpropanesulfonic acid (AMPS), a hydrophilic, sulfonic acid acrylic monomer. This compound is recognized for its significant biological activity and is widely used in various applications, including water treatment, biomedical fields, and polymer synthesis. This article explores the biological properties, mechanisms of action, and practical applications of K-AMPS, supported by data tables and research findings.

K-AMPS is characterized by its high solubility in water and its ability to ionize completely in aqueous solutions, which imparts strong ionic characteristics. Its structure includes both amide and sulfonic acid functional groups, providing excellent hydrophilicity and reactivity in polymerization processes.

Property Value
Molecular FormulaC₇H₁₂KNO₄S
SolubilityHighly soluble in water (~1×10⁶ mg/L at 25°C)
pH CharacteristicsAcidic due to the sulfonic acid group
Ionic CharacterStrong anionic nature

Biological Activity

K-AMPS exhibits a range of biological activities that have been documented in various studies:

  • Antimicrobial Properties : Research indicates that K-AMPS has significant antibacterial and antifungal activities. For example, terpolymers containing K-AMPS have shown broad inhibition effects against Gram-negative bacteria and fungi. The effectiveness is attributed to the ionic nature of the sulfonate group, which disrupts microbial cell membranes .
  • Biocompatibility : K-AMPS has been evaluated for its biocompatibility in biomedical applications. Studies demonstrate that polymers synthesized from K-AMPS can be used for drug delivery systems and tissue engineering due to their non-toxic nature and ability to support cell adhesion and growth .
  • Corrosion Inhibition : In industrial applications, K-AMPS has been utilized as a corrosion inhibitor for metals such as steel. The presence of sulfonic groups enhances the protective properties of coatings applied to metal surfaces .

The biological activity of K-AMPS can be attributed to several mechanisms:

  • Membrane Disruption : The anionic nature of K-AMPS interacts with the cationic components of microbial membranes, leading to structural damage and cell lysis.
  • Hydrophilicity : Its high hydrophilicity facilitates interactions with biological molecules, enhancing its adsorption properties on surfaces.
  • Polymerization Capability : K-AMPS can participate in free radical polymerization, allowing it to form various copolymers that exhibit tailored biological activities depending on their composition .

Case Studies

Several studies highlight the practical applications of K-AMPS:

  • Antibacterial Activity Study : A study assessed the antibacterial efficacy of terpolymers containing K-AMPS against various bacterial strains. Results showed significant inhibition zones around the polymer samples compared to control groups treated with standard antibiotics .
  • Tissue Engineering Applications : Research on hydrogels synthesized from K-AMPS demonstrated their potential for use in scaffolds for tissue engineering, showing favorable outcomes in promoting cell proliferation and differentiation .

Q & A

Q. How is Potassium 2-acrylamido-2-methylpropanesulfonate synthesized and purified for research use?

Methodological Answer: The monomer is synthesized via a Ritter reaction, where acrylonitrile reacts with 2-methylpropanesulfonic acid derivatives in the presence of strong acids (e.g., H₂SO₄). Purification involves repeated washing with 2-propanol to remove unreacted monomers and impurities, followed by vacuum drying at 30°C to ensure anhydrous conditions .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To verify sulfonate group integration and acrylamido backbone structure.
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm sulfonic acid (-SO₃H) and amide (-CONH-) functional groups.
  • Elemental Analysis: To validate stoichiometric ratios of C, H, N, and S.
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>99%) and detect residual solvents .

Q. What solvents are compatible for solution polymerization of this monomer?

Methodological Answer: Aqueous systems are preferred due to the monomer’s high hydrophilicity. For radical polymerization, deionized water is used with potassium persulfate (KPS) as an initiator. Organic solvents like dimethylformamide (DMF) may be used for copolymerization with hydrophobic monomers, but pre-drying is critical to avoid side reactions .

Q. What are the key considerations when designing homopolymers of this monomer?

Methodological Answer:

  • Monomer Concentration: Optimize between 2.0–3.47 M to avoid gelation during adiabatic polymerization.
  • Initiator Purity: Recrystallize KPS to remove inhibitors and ensure consistent radical generation.
  • Oxygen Removal: Degas solutions with nitrogen to prevent chain termination via oxygen quenching .

Advanced Research Questions

Q. How can researchers address discrepancies in copolymer composition data when using statistical models?

Methodological Answer:

  • Cross-Validation: Compare reactivity ratios (e.g., Fineman-Ross or Kelen-Tüdős methods) derived from NMR with those from elemental analysis.
  • Error Analysis: Quantify uncertainties in feed ratios and conversion rates using Monte Carlo simulations.
  • Controlled Experiments: Repeat syntheses at fixed comonomer ratios to isolate kinetic vs. thermodynamic effects .

Q. What strategies optimize ionic conductivity in polymer matrices incorporating this monomer?

Methodological Answer:

  • Comonomer Selection: Introduce poly(ethylene oxide) (PEO) segments to enhance cation mobility.
  • Solvent Engineering: Use water/2-propanol mixtures to balance solubility and ion dissociation.
  • Post-Synthesis Treatment: Soak membranes in KCl solutions to replace Na⁺ with K⁺, reducing ionic crosslinking .

Q. How to resolve contradictions between theoretical and experimental molecular weight distributions in radical polymerization?

Methodological Answer:

  • Initiator Efficiency: Measure residual persulfate via iodometric titration to adjust kinetic models.
  • Chain Transfer Agents (CTAs): Add mercaptans (e.g., 2-mercaptoethanol) to narrow dispersity (Đ < 1.5).
  • Real-Time Monitoring: Use inline viscometry or light scattering to track molecular weight evolution .

Q. What methodological approaches reconcile conflicting data on thermal stability in different studies?

Methodological Answer:

  • Controlled Degradation Studies: Conduct thermogravimetric analysis (TGA) under N₂ vs. air to isolate oxidative vs. pyrolytic pathways.
  • Residual Moisture Analysis: Use Karl Fischer titration to quantify water content, which lowers observed decomposition temperatures.
  • Cross-Linking Density: Adjust divinyl comonomer ratios to correlate thermal stability with network structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.